Ternatin B can be synthesized through several methods, with advancements in synthetic routes improving yield and efficiency. The synthesis typically involves:
A notable synthetic route involves using chiral building blocks such as Boc-(S)-serine derivatives, which are then transformed into the desired cyclic structure through carefully controlled reactions .
The molecular structure of Ternatin B consists of seven amino acid residues arranged in a cyclic configuration. Key structural features include:
Recent structural analyses using techniques like X-ray crystallography and nuclear magnetic resonance have provided detailed insights into its conformation and interaction with biological targets .
Ternatin B undergoes various chemical reactions that are central to its biological activity:
These reactions are critical for understanding how Ternatin B exerts its effects at the molecular level.
The mechanism of action for Ternatin B primarily involves the inhibition of protein synthesis. It achieves this by:
Ternatin B exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography have been used to assess purity and stability over time .
Ternatin B has several promising applications in scientific research and medicine:
Ternatin B is a cytotoxic cyclic heptapeptide that targets the eukaryotic translation elongation machinery. Initially mischaracterized as a fungal metabolite, it was later identified as a structural analog of plant-derived cyclotides with enhanced bioactivity. Its unique mechanism of action involves selective inhibition of the eEF1A·GTP·aminoacyl-tRNA ternary complex, making it a valuable probe for studying protein synthesis dynamics and a potential therapeutic lead for oncology applications.
The ternatin family was first isolated in the early 21st century from Aspergillus fungi in Malaysian ecosystems, with initial studies reporting extraordinary cytotoxicity against cancer cell lines (HCT116, MCF7) at picomolar concentrations [2] [3]. Structural characterization revealed a cyclic heptapeptide scaffold featuring unusual residues including β-hydroxy leucine and dehydro-homoleucine. Subsequent research identified homologous compounds in the Fabaceae plant Clitoria ternatea (butterfly pea), where they coexist with other bioactive cyclotides [1] . This dual phylogenetic origin—fungal and plant—reflects convergent evolution of bioactive peptide production. The timeline of key discoveries includes:
Table 1: Historical Milestones in Ternatin Research
Year | Discovery | Significance |
---|---|---|
2008 | Isolation of prototypical ternatin | Identified nanomolar-range cytotoxicity |
2011 | Detection in Clitoria ternatea cyclotides | Revealed plant biosynthetic origin |
2015 | Synthesis of ternatin-4 variant | Achieved IC₅₀ of 4.6 nM in HCT116 cells [3] |
Ternatin B belongs to two overlapping natural product categories with distinct biosynthetic pathways:
Cyclotides: Characterized by a cystine knot motif formed by three disulfide bridges, these ultra-stable peptides exhibit resistance to enzymatic degradation. Unlike classical cyclotides (e.g., kalata B1 from Oldenlandia affinis), ternatins lack multiple disulfide bonds but share the macrocyclic backbone and head-to-tail cyclization [1] [8]. Their biosynthesis involves asparaginyl endopeptidases like butelase-1, which catalyzes backbone cyclization in C. ternatea [1].
N-Methylated Cyclic Peptides: Featuring >50% N-methylated amino acid residues, this class includes clinically used immunosuppressants (cyclosporine A) and anticancer agents (plitidepsin). Ternatin B contains N-methyl alanine at position 6, enhancing membrane permeability and metabolic stability [7] [8].
Table 2: Classification of Ternatin B Among Bioactive Cyclic Peptides
Compound | Residues | Key Modifications | Biosynthetic Origin |
---|---|---|---|
Ternatin B | 7 | β-OH-Leu, Δ-homoLeu, N-Me-Ala | Fungal/plant |
Cyclosporine A | 11 | Multiple N-methylations | Fungal |
Kalata B1 | 29 | Cystine knot motif | Plant |
Plitidepsin | 7 | Depsipeptide bond | Marine tunicate |
Ternatin B and its optimized analog ternatin-4 share a common molecular target—the eukaryotic elongation factor 1A (eEF1A)—with didemnin B, a marine depsipeptide. However, structural differences confer distinct mechanisms of inhibition:
Core Scaffold: The 21-membered macrocyclic ring incorporates (2S,4R)-dehydro-homoleucine at position 4 and D-alloisoleucine at position 7, creating a bent topology that optimally engages domain interfaces of eEF1A [3] [6]. This contrasts with didemnin B’s rigid 7-membered dilactone core.
Binding Site: Cryo-EM studies confirm both compounds bind at the interface of domains I and III of eEF1A, but ternatin-4 induces a distinct conformational trap. While didemnin B locks eEF1A in a GTP-bound state after GTP hydrolysis, ternatin-4 stalls the ternary complex in a pre-hydrolysis state, preventing aa-tRNA accommodation into the ribosomal A-site [6] [9].
Structure-Activity Relationship: The C4 alkene in dehydro-homoleucine (ternatin-4) enhances hydrophobic contact with eEF1A’s Val315 and Ile301 by 30% compared to ternatin B’s leucine, explaining its 500-fold greater potency [3] [9]. Pipecolic acid substitution at position 6 further stabilizes the bioactive conformation through intramolecular H-bonding.
Table 3: Molecular Interactions of eEF1A Inhibitors
Parameter | Ternatin B | Ternatin-4 | Didemnin B |
---|---|---|---|
Kd (nM) | 71 ± 10 | 0.15 ± 0.03 | 0.8 ± 0.2 |
Key Residues | Leu4, N-Me-Ala6 | Δ-homoLeu4, Pip6 | Hydroxyisovaleryl-Pro |
eEF1A Conformation | Partial DI-DIII closure | Complete DI-DIII compression | Rigid DI-DIII lock |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: